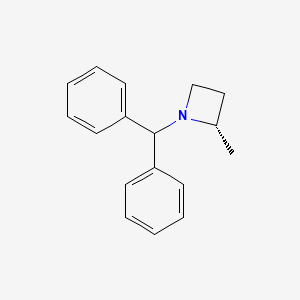

(2S)-1-(diphenylmethyl)-2-methylazetidine

Description

(2S)-1-(diphenylmethyl)-2-methylazetidine is a chiral azetidine derivative featuring a four-membered saturated ring system with a diphenylmethyl group attached to the nitrogen atom and a methyl substituent at the 2-position in the (S)-configuration. Azetidines are nitrogen-containing heterocycles known for their ring strain and unique reactivity, making them valuable intermediates in organic synthesis and drug discovery.

Properties

Molecular Formula |

C17H19N |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

(2S)-1-benzhydryl-2-methylazetidine |

InChI |

InChI=1S/C17H19N/c1-14-12-13-18(14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3/t14-/m0/s1 |

InChI Key |

BKTLZMDEVMKAPE-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@H]1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(diphenylmethyl)-2-methylazetidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylmethanol and 2-methylazetidine.

Formation of Intermediate: The diphenylmethanol is first converted into a suitable intermediate, such as diphenylmethyl chloride, through a chlorination reaction.

Nucleophilic Substitution: The intermediate is then subjected to a nucleophilic substitution reaction with 2-methylazetidine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(diphenylmethyl)-2-methylazetidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(2S)-1-(diphenylmethyl)-2-methylazetidine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic applications, such as in drug development.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(diphenylmethyl)-2-methylazetidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

To contextualize the properties and applications of (2S)-1-(diphenylmethyl)-2-methylazetidine, a comparative analysis with structurally related compounds is presented below.

Structural Analogues with Modified Ring Systems

Key Observations :

- Ring Strain and Reactivity : Azetidine (4-membered) exhibits moderate strain compared to highly strained aziridine (3-membered) and more relaxed pyrrolidine (5-membered) or piperazine (6-membered) systems. This impacts reactivity in ring-opening reactions or catalytic applications .

- Substituent Effects : The diphenylmethyl group, common in all listed compounds, contributes to lipophilicity and steric hindrance. However, additional groups (e.g., hydroxyl in ’s analogue, sulfonamide in ) modulate electronic properties and solubility .

Functional Group Variations

- (2s,3r)-1-(diphenylmethyl)-2-methylazetidin-3-ol : Difference: Hydroxyl group at position 3. The (2S,3R) stereochemistry may alter enantioselectivity in catalysis or binding affinity in biological systems.

- (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide : Difference: Thioxomethyl and aminocyclohexyl groups. Impact: The thioamide introduces sulfur-based resonance effects, while the cyclohexyl moiety adds steric bulk and chiral complexity, likely influencing pharmacokinetics in drug design.

Biological Activity

(2S)-1-(diphenylmethyl)-2-methylazetidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and implications for therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound involves several chemical transformations. Key steps typically include the formation of the azetidine ring and subsequent modifications to enhance biological activity. For example, the introduction of substituents on the azetidine structure has been shown to significantly affect its potency and selectivity towards specific biological targets .

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its role as a potential inhibitor in cancer therapy and other diseases.

Research indicates that this compound may act as a reversible inhibitor of certain kinases, which play critical roles in cellular signaling pathways. For instance, modifications to the azetidine ring can enhance selectivity and potency against specific mutant forms of kinases involved in cancer progression .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Study 1: A study evaluated the compound's effects on non-small-cell lung cancer (NSCLC) cell lines. The results indicated that it effectively inhibited cell proliferation at micromolar concentrations, suggesting potential for use in targeted cancer therapies .

- Study 2: Another investigation focused on the compound's pharmacokinetic properties, revealing that it exhibited favorable absorption and distribution characteristics in vivo, although challenges related to metabolic stability were noted .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 305.38 g/mol |

| Solubility | Soluble in DMSO |

| IC50 (Cancer Cell Lines) | 7 nM (H1975) |

| Clearance (in vitro) | 80 μL/min/mg |

| Oral Bioavailability | Low |

Research Findings

Recent findings highlight the potential therapeutic applications of this compound:

- Anticancer Activity: The compound has shown promise as a selective inhibitor against mutant EGFR kinases, which are commonly implicated in NSCLC. Its ability to spare wild-type EGFR suggests a reduced risk of side effects associated with traditional therapies .

- Metabolic Stability: Modifications to improve metabolic stability have been explored, indicating that certain structural changes can enhance both potency and bioavailability without compromising efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.